

# An In-depth Technical Guide on Fosfosal (CAS Number: 6064-83-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fosfosal**, with the Chemical Abstracts Service (CAS) number 6064-83-1, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate class of compounds. Chemically designated as 2-(Phosphonooxy)benzoic acid, **Fosfosal** functions as a prodrug, undergoing hydrolysis in the body to release its active metabolite, salicylic acid. This technical guide provides a comprehensive overview of the core research on **Fosfosal**, including its mechanism of action, pharmacokinetic profile, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

# **Chemical and Physical Properties**

**Fosfosal** is a salicylic acid derivative with a phosphate group attached at the 2-position of the benzoic acid ring. This modification enhances its solubility and allows for its formulation as a prodrug.



| Property          | Value                                                                                 | Reference |  |
|-------------------|---------------------------------------------------------------------------------------|-----------|--|
| CAS Number        | 6064-83-1                                                                             | [1]       |  |
| Molecular Formula | C7H7O6P                                                                               | [1]       |  |
| Molecular Weight  | 218.10 g/mol                                                                          | [1]       |  |
| Appearance        | White or off-white crystalline powder                                                 | [1]       |  |
| Melting Point     | 159 - 163 °C                                                                          | [1]       |  |
| Solubility        | Soluble in water                                                                      | [2]       |  |
| Synonyms          | 2-(Phosphonooxy)benzoic<br>nyms acid, 2-Carboxyphenyl<br>phosphate, Salicyl phosphate |           |  |

### **Mechanism of Action**

**Fosfosal** exerts its anti-inflammatory, analgesic, and antipyretic effects through the action of its active metabolite, salicylic acid. The primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

## Cyclooxygenase (COX) Inhibition

Salicylic acid, the active form of **Fosfosal**, is known to be a weak direct inhibitor of both COX-1 and COX-2 isoforms in vitro. However, its anti-inflammatory efficacy is also attributed to its ability to suppress the expression of the inducible COX-2 enzyme at inflammatory sites. This selective action on COX-2 expression may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that strongly inhibit the constitutive COX-1 enzyme, which is involved in protecting the gastric mucosa.[3]

# **Signaling Pathways**

The anti-inflammatory effects of salicylates, including the active metabolite of **Fosfosal**, extend beyond COX inhibition and involve modulation of other signaling pathways.



The central mechanism of **Fosfosal**'s action is the disruption of the prostaglandin synthesis pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes, is reduced. This leads to a decrease in the production of pro-inflammatory prostaglandins such as PGE2 at the site of inflammation.



Click to download full resolution via product page

Fig. 1: Inhibition of the Prostaglandin Synthesis Pathway by Fosfosal.

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Salicylates have been shown to inhibit the activation of NF-κB. By preventing the translocation of NF-κB to the nucleus, **Fosfosal**'s active metabolite can suppress the transcription of a wide array of inflammatory mediators, contributing to its overall anti-inflammatory effect.





Fig. 2: Putative Inhibition of the NF-kB Signaling Pathway by Fosfosal.

## **Pharmacokinetics**



**Fosfosal** is administered orally and is rapidly hydrolyzed to salicylic acid in the body. The pharmacokinetic profile of both **Fosfosal** and its active metabolite has been studied in humans.

#### **Human Pharmacokinetic Parameters**

A study in healthy male volunteers evaluated the pharmacokinetics of **Fosfosal** following single and multiple oral doses. The plasma concentrations of **Fosfosal** and salicylic acid were determined by HPLC.[4]

| Dosage<br>Regimen      | Analyte        | Cmax<br>(µg/mL)   | Tmax (h) | AUC<br>(μg·h/mL)       | t½ (h)    |
|------------------------|----------------|-------------------|----------|------------------------|-----------|
| 2400 mg<br>single dose | Salicylic Acid | -                 | -        | -                      | -         |
| 1200 mg t.i.d.         | Salicylic Acid | -                 | -        | -                      | -         |
| 2400 mg<br>b.i.d.      | Salicylic Acid | -                 | -        | -                      | -         |
| 2400 mg t.i.d.         | Salicylic Acid | 276 (Cmax-<br>ss) | -        | Higher AUC-<br>ss 0-8h | Prolonged |

Note: Specific Cmax, Tmax, and AUC values for all regimens were not available in the provided search results. The 2400 mg t.i.d. regimen resulted in steady-state minimum and maximum concentrations (Cmin-ss and Cmax-ss) of 184  $\mu$ g/mL and 276  $\mu$ g/mL, respectively. This regimen also showed a significant prolongation of the salicylic acid half-life ( $t\frac{1}{2}$ ) and a higher area under the curve at steady-state (AUC-ss) compared to other regimens.[4]

# **Preclinical Efficacy**

The anti-inflammatory and analgesic properties of **Fosfosal** have been evaluated in various preclinical models.

# Anti-inflammatory Activity: Carrageenan-Induced Paw Edema



The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory activity of NSAIDs. The test involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.

Quantitative data on the percentage inhibition of paw edema by **Fosfosal** was not available in the conducted searches.

# **Analgesic Activity: Acetic Acid-Induced Writhing Test**

The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes in treated animals compared to a control group is a measure of analgesia.

Quantitative data on the percentage inhibition of writhing by **Fosfosal** was not available in the conducted searches.

# Experimental Protocols Synthesis of 2-(Phosphonooxy)benzoic Acid

A detailed, step-by-step experimental protocol for the synthesis of **Fosfosal** was not explicitly found in the provided search results. A general approach would involve the phosphorylation of salicylic acid. A plausible synthetic route could involve the reaction of salicylic acid with a phosphorylating agent, such as phosphorus oxychloride or polyphosphoric acid, followed by hydrolysis.





Fig. 3: General Synthetic Scheme for Fosfosal.

### In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

- Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
- Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor (e.g., epinephrine).
- Inhibitor Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Termination of Reaction: After a defined incubation time (e.g., 2-5 minutes), terminate the reaction by adding a strong acid (e.g., HCl).







- Quantification of Prostaglandins: Measure the amount of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) produced using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatographymass spectrometry (LC-MS).
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).





Fig. 4: Workflow for In Vitro COX Inhibition Assay.

# **Carrageenan-Induced Paw Edema in Rats**

### Foundational & Exploratory





This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.

- Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
- Grouping: Randomly divide the animals into groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and test groups receiving different doses of **Fosfosal**.
- Drug Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time before carrageenan injection.
- Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each treatment group at
  each time point using the formula: % Inhibition = [1 (ΔV\_treated / ΔV\_control)] x 100 where
  ΔV is the change in paw volume.





Fig. 5: Workflow for Carrageenan-Induced Paw Edema Assay.

### **Acetic Acid-Induced Writhing Test in Mice**

This protocol details a common in vivo model for evaluating peripheral analgesic activity.

- Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment.
- Grouping: Randomly assign the mice to a control group (vehicle), a positive control group (a known analgesic like aspirin), and test groups receiving different doses of Fosfosal.
- Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.



- Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
- Observation: Immediately place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
- Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group using the formula: % Inhibition = [1 - (Writhes\_treated / Writhes\_control)] x 100



Fig. 6: Workflow for Acetic Acid-Induced Writhing Test.



### Conclusion

Fosfosal is a prodrug of salicylic acid that demonstrates anti-inflammatory and analgesic properties primarily through the inhibition of the cyclooxygenase pathway and potentially through the modulation of the NF-κB signaling pathway. Its pharmacokinetic profile in humans indicates that it is effectively converted to its active metabolite. While preclinical data suggests its efficacy, further quantitative studies are required to fully elucidate its potency and selectivity. The experimental protocols provided in this guide offer a framework for future research into the pharmacological properties of Fosfosal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chemimpex.com [chemimpex.com]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of fosfosal after single and multiple oral doses in man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Fosfosal (CAS Number: 6064-83-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673571#fosfosal-cas-number-6064-83-1-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com